An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3,5-dibromobenzonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3,5-dibromobenzonitrile
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 2-Amino-3,5-dibromobenzonitrile. This versatile chemical intermediate is a critical building block in the development of various pharmaceutical compounds. This document will delve into the scientific principles behind its synthesis, detailed experimental protocols, and thorough characterization methodologies, ensuring a reproducible and well-understood process.
Introduction: The Strategic Importance of 2-Amino-3,5-dibromobenzonitrile
2-Amino-3,5-dibromobenzonitrile, a poly-functionalized aromatic compound, holds significant value in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring an amine, a nitrile, and two bromine atoms on a benzene ring, offers multiple reaction sites for constructing more complex molecules. The strategic placement of the bromine atoms and the amino group makes it a key precursor for the synthesis of various heterocyclic compounds, including quinazolines and other pharmacologically active scaffolds.[3] A notable application is its use as a pivotal intermediate in the synthesis of the mucolytic agent Ambroxol.[4][5]
This guide will focus on a prevalent and efficient synthetic route: the direct bromination of 2-aminobenzonitrile. We will explore the underlying principles of electrophilic aromatic substitution that govern this transformation and provide a detailed, field-tested protocol.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of 2-Amino-3,5-dibromobenzonitrile is crucial for its handling, synthesis, and purification.
| Property | Value | Source |
| CAS Number | 68385-95-5 | [1][6][7] |
| Molecular Formula | C₇H₄Br₂N₂ | [1][6] |
| Molecular Weight | 275.93 g/mol | [1][7] |
| Appearance | Solid | [6] |
| Melting Point | 152-156 °C | |
| Purity | Typically ≥97% | [6] |
Synthesis of 2-Amino-3,5-dibromobenzonitrile: A Step-by-Step Guide
The synthesis of 2-Amino-3,5-dibromobenzonitrile is most commonly achieved through the electrophilic bromination of 2-aminobenzonitrile. The strong activating and ortho-, para-directing effect of the amino group dictates the regioselectivity of the bromination, leading to the desired 3,5-dibromo isomer.[8]
Reaction Scheme
Caption: Synthesis of 2-Amino-3,5-dibromobenzonitrile.
Experimental Protocol
This protocol outlines a robust method for the synthesis of 2-Amino-3,5-dibromobenzonitrile.
Materials and Equipment:
-
2-Aminobenzonitrile
-
Glacial Acetic Acid
-
Bromine
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked flask, dissolve 2-aminobenzonitrile in glacial acetic acid. The choice of acetic acid as a solvent is critical as it facilitates the reaction without interfering with the electrophilic substitution. Cool the solution to below 20°C using an ice bath.
-
Bromination: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirred 2-aminobenzonitrile solution over a period of approximately one hour.[9] Maintaining a low temperature during the initial phase of the addition is crucial to control the reaction rate and prevent the formation of byproducts.
-
Reaction Completion: After the addition of bromine is complete, allow the reaction mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.[4]
-
Work-up:
-
Transfer the reaction mixture to a larger beaker and neutralize it carefully with a saturated solution of sodium bicarbonate until the effervescence ceases. This step is essential to remove excess acetic acid.
-
Extract the product into dichloromethane.[4] Perform the extraction three times to ensure maximum recovery of the product.
-
Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and then with water.[4]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.[4]
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as acetone or ethanol, to yield the final product as a solid.[4] A high purity of over 99% can be achieved through this method.[4]
Expected Yield: Yields for this reaction are typically high, often exceeding 90%.[4]
Alternative Synthesis Route
An alternative approach involves a two-step process starting from o-nitrobenzaldehyde. First, the nitro group is reduced to an amino group using a reducing agent like iron powder in an acidic medium. The resulting o-aminobenzaldehyde is then brominated in situ to yield 2-amino-3,5-dibromobenzaldehyde, a related and equally important intermediate.[4][10] This method avoids the direct handling of the potentially lachrymatory 2-aminobenzonitrile.
Caption: Alternative synthesis of a related intermediate.
Characterization of 2-Amino-3,5-dibromobenzonitrile
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum of 2-Amino-3,5-dibromobenzonitrile is expected to show distinct signals for the aromatic protons and the amine protons. The two aromatic protons will appear as doublets due to coupling with each other. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.[11] The chemical shifts will be influenced by the attached functional groups. The carbon atom attached to the nitrile group will have a characteristic chemical shift in the downfield region.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretching: The amino group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C≡N Stretching: A sharp, intense peak corresponding to the nitrile group will be observed around 2220-2260 cm⁻¹.
-
C-Br Stretching: The carbon-bromine bonds will show stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 2-Amino-3,5-dibromobenzonitrile will show a molecular ion peak corresponding to its molecular weight (275.93 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Safety and Handling
2-Amino-3,5-dibromobenzonitrile and the reagents used in its synthesis require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.[13]
-
Handling Bromine: Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a fume hood, and appropriate emergency preparedness measures should be in place.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[14]
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 2-Amino-3,5-dibromobenzonitrile. The detailed experimental protocol, coupled with an understanding of the underlying chemical principles and characterization techniques, equips researchers and drug development professionals with the necessary knowledge for the successful and safe production of this important chemical intermediate. Its versatile structure will continue to make it a valuable building block in the pursuit of new therapeutic agents.
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MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (n.d.). Retrieved from [Link]
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ResearchGate. (2022, September 6). 2-Aminobenzonitrile. Retrieved from [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Retrieved from [Link]
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PubMed. (2013). 2-Amino-3,5-dichlorobenzonitrile: DFT calculations in the monomer and dimer forms, FT-IR and FT-Raman spectra, molecular geometry, atomic charges and thermodynamical parameters. Retrieved from [Link]
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